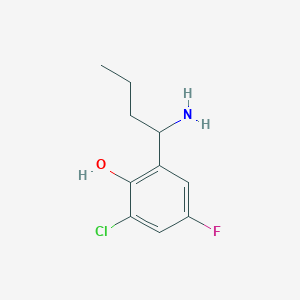
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl isothiocyanate with 2-bromoethylamine hydrobromide under basic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: N-substituted thiazole derivatives
Scientific Research Applications
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine
- 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine
- 2-(4-Isopropyl-1,3-thiazol-2-yl)ethan-1-amine
Uniqueness
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity to biological targets and its overall biological activity. Compared to other thiazole derivatives, the cyclohexyl group may enhance the compound’s stability and selectivity in various applications .
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(4-cyclohexyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h8-9H,1-7,12H2 |
InChI Key |
VLTVNZHBVJHVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13313679.png)




![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)

![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)

![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
